molecular formula C21H20ClN3O4S B11369508 5-chloro-N-(4-methoxybenzyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(4-methoxybenzyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11369508
M. Wt: 445.9 g/mol
InChI Key: MDCPRKKCRHDZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4-methoxybenzyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, methoxybenzyl, and methylbenzylsulfonyl

Preparation Methods

The synthesis of 5-chloro-N-(4-methoxybenzyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxybenzyl group: This step may involve nucleophilic substitution reactions using methoxybenzyl halides.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and automated processes to scale up the synthesis.

Chemical Reactions Analysis

5-chloro-N-(4-methoxybenzyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrimidine ring or the attached functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of new products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

5-chloro-N-(4-methoxybenzyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

    Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methoxybenzyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-chloro-N-(4-methoxybenzyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide include other pyrimidine derivatives with different substitutions. For example:

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

5-chloro-N-[(4-methoxyphenyl)methyl]-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O4S/c1-14-4-3-5-16(10-14)13-30(27,28)21-24-12-18(22)19(25-21)20(26)23-11-15-6-8-17(29-2)9-7-15/h3-10,12H,11,13H2,1-2H3,(H,23,26)

InChI Key

MDCPRKKCRHDZEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NCC3=CC=C(C=C3)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.